8-Oxoadenosine
Description
8-Oxoadenosine (8-OA) is an oxidized nucleoside derived from adenosine, characterized by the addition of an oxygen atom at the C8 position of the adenine base. This modification arises from oxidative stress, where reactive oxygen species (ROS) attack nucleic acids, leading to lesions such as 8-OA. It is a key component of nucleotide antibiotics like phosmidosine, isolated from Streptomyces durhamensis . Phosmidosine consists of 8-OA linked to L-proline via an N-acyl phosphoramidate bond, exhibiting potent antitumor activity by arresting cell cycle progression in the G1 phase . Its derivatives, including diastereomers and demethylated variants (e.g., phosmidosine B), demonstrate enhanced biological activities .
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOMUNTZPIBIL-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29851-57-8 | |
| Record name | 8-Oxoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Initial Halogen Substitution with Benzyloxy Groups
In the first step, 8-Br-Ado undergoes nucleophilic aromatic substitution (SNAr) with sodium benzyloxide in dimethyl sulfoxide (DMSO). This reaction replaces the bromine atom at C8 with a benzyloxy group, forming 8-benzyloxyadenosine. The use of DMSO as a polar aprotic solvent facilitates the reaction by stabilizing the transition state.
Hydrogenolysis for Deprotection
The second step involves catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. This process cleaves the benzyl ether bond, yielding this compound. While effective, this method suffers from moderate overall yields (~70%) and requires stringent anhydrous conditions.
Modern One-Pot Synthesis in Aqueous Media
A breakthrough in this compound synthesis was achieved through a one-pot reaction utilizing 2-mercaptoethanol and triethylamine (TEA) in water.
Reaction Conditions and Optimization
To a suspension of 8-Br-Ado in water, 3 equivalents of 2-mercaptoethanol and 10 equivalents of TEA are added. The mixture is heated at 100°C for 2 hours, resulting in near-quantitative conversion to this compound. Key advantages include:
Mechanistic Elucidation
The mechanism proceeds through two distinct phases:
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Formation of a Sulfide Intermediate: 2-Mercaptoethanol’s thiolate ion attacks C8 of 8-Br-Ado, displacing bromide and forming 8-(2-hydroxyethylthio)adenosine (4a).
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1,4-Sulfur-to-Oxygen Migration: The sulfide intermediate undergoes intramolecular rearrangement via a spirocyclic transition state (5), followed by thiirane elimination to yield this compound (Fig. 1).
Critical Role of Triethylamine: TEA deprotonates 2-mercaptoethanol, generating the reactive thiolate nucleophile. Omission of TEA leads to decomposition of 8-Br-Ado into 8-bromoadenine, highlighting the base’s necessity.
Comparative Analysis of Synthetic Methods
The following table summarizes the key differences between traditional and one-pot methodologies:
| Parameter | Traditional Method | One-Pot Method |
|---|---|---|
| Starting Material | 8-Br-Ado | 8-Br-Ado |
| Reagents | NaOAc (in AcOH), Pd/C | 2-Mercaptoethanol, TEA |
| Solvent | DMSO, Ethanol | Water |
| Steps | 2 | 1 |
| Yield | 70% | 93–95% |
| Key Advantage | Established protocol | High yield, green solvent |
Challenges and Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving 8-Hydroxyadenosine include oxidizing agents like dimethyldioxirane and reducing agents like catalytic hydrogenation . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from the reactions of 8-Hydroxyadenosine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
Biochemical Properties and Mechanisms
8-Oxoadenosine is formed as a result of oxidative damage to adenine residues in DNA. It exhibits unique dual coding properties, which can lead to mutations during DNA replication. The mechanisms through which 8-oxoA induces mutations are complex and involve its incorporation opposite thymidine during replication, potentially leading to G→T transversions in subsequent rounds of replication .
Mutagenicity Studies
Recent studies have highlighted the mutagenic potential of 8-oxoA in both bacterial and eukaryotic cells. While some studies suggest that 8-oxoA has a moderate mutagenic potential compared to other oxidative lesions like 8-oxoguanine (8-oxoG), it can still contribute to genotoxicity under certain conditions .
Biomarker for Disease
This compound has been investigated as a potential biomarker for various diseases, particularly those associated with oxidative stress such as diabetes and cancer. Elevated levels of 8-oxoA have been correlated with the progression of diabetic nephropathy, suggesting its utility in predicting disease outcomes .
Cancer Research
In cancer research, the role of 8-oxoA as a contributor to mutagenesis is significant. Its presence in tumor tissues has been linked to increased oxidative stress levels, which can promote tumorigenesis through DNA damage . Understanding the pathways involving 8-oxoA could lead to novel therapeutic strategies targeting oxidative damage in cancer cells.
Detection and Analysis
Various methodologies have been developed to detect and quantify 8-oxoA in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly used for this purpose, allowing for precise measurement of oxidative lesions in DNA and RNA .
Case Studies
Several case studies illustrate the application of 8-oxoA analysis:
- A longitudinal study showed that patients with higher urinary excretion levels of 8-oxoA experienced more rapid progression of diabetic nephropathy compared to those with lower levels .
- Research on larynx tumors indicated that the ratio of 8-oxoG to 8-oxoA was approximately 1:1, highlighting the significance of both lesions in cancer development .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of 8-Hydroxyadenosine involves its interaction with cellular components, particularly nucleic acids. The compound can alter hydrogen bonding in oxidized DNA, leading to changes in the structure and function of the DNA . This interaction is believed to play a role in the compound’s potential therapeutic effects and its impact on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxidized Nucleosides
8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
- Structural Difference : 8-oxo-dG is a guanine-derived lesion with an oxygen at C8, analogous to 8-OA but in a deoxyribose context.
- Biological Role : A well-established biomarker of oxidative DNA damage, associated with aging, cancer, and cardiovascular diseases .
- Mutagenicity : 8-oxo-dG preferentially pairs with adenine, causing G→T transversions. In contrast, 8-oxo-dA (the deoxy counterpart of 8-OA) induces A→C mutations, though less frequently .
- Reactivity : 8-oxo-dG forms hydroperoxide derivatives (8-oxoG*) under oxidative conditions, enhancing its reactivity compared to H₂O₂ .
8-Hydroxyadenine (8-OHA)
8-Oxoguanosine (OG)
- Role in RNA Oxidation : Like 8-OA, OG is a product of RNA oxidation. Both are quantified via HPLC-UV-ECD, with OG showing higher redox activity in electrochemical detection .
Table 1: Structural and Functional Comparison of Oxidized Nucleosides
Comparison with Functional Analogues: Antitumor Derivatives
Phosmidosine and Derivatives
- Phosmidosine B : Demethylated variant lacking phosphorus chirality, with 10-fold lower antitumor activity than its diastereomers .
- O-Ethyl Ester Analogues : Chemically stabilized derivatives (e.g., compound 1b) exhibit aqueous stability while retaining antitumor efficacy .
- Amino Acid Substitutions: Replacing L-proline with other amino acids (e.g., D-proline) reduces activity, highlighting structural specificity .
Sulfamoylated 8-OA Derivatives
- Synthetic analogues with N-acylsulfamate bonds show enhanced antitumor activity, targeting cancer cells independently of p53 status .
Table 2: Antitumor Activity of 8-OA Derivatives
Stability and Reactivity
- This compound in Quadruplex DNA: Incorporation reduces thermal stability of telomeric G-quadruplexes due to tautomeric equilibria (keto vs. enol forms) disrupting hydrogen bonding .
- Chemical Instability : Native phosmidosine undergoes methyl transfer under basic conditions, necessitating synthetic stabilization (e.g., O-ethyl ester derivatives) .
Analytical Methods
- Quantification: 8-OA and analogues are detected via HPLC coupled with electrochemical or mass spectrometry detectors (e.g., LC-nanoESI-MS/MS for retinal DNA ).
- Mutagenicity Assays : 8-oxo-dA and 8-oxo-dG are evaluated using plasmid-based replication systems in mammalian cells .
Biological Activity
8-Oxoadenosine (8-oxoA) is an oxidative derivative of adenosine that has garnered attention due to its biological activity and potential implications in cellular processes, particularly in the context of oxidative stress and mutagenesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, mutagenic potential, and relevance in various pathological conditions.
This compound is formed through the oxidation of adenosine, primarily by reactive oxygen species (ROS). This modification can occur under conditions of oxidative stress, leading to the generation of various oxidative lesions in nucleic acids. The tautomeric equilibrium between keto and enol forms influences its stability and biological interactions.
Mechanisms of Mutagenesis
This compound exhibits mutagenic properties, which can be attributed to its ability to mispair during DNA replication. Specifically, it can pair with cytosine or thymine, leading to A:T → C:G transversions or A:T → G:C transitions. Research indicates that the mutagenic potential of 8-oxoA varies significantly between different cell types:
- In Bacterial Cells : Initial studies showed negligible mutagenic effects.
- In Eukaryotic Cells : Notably higher mutagenicity was observed in mammalian cells, such as mouse embryonic fibroblasts, where it induced mutations at frequencies comparable to those caused by 8-oxoguanine (8-oxoG) .
Role in Cellular Responses
The presence of 8-oxoA in cells triggers various protective mechanisms:
- Base Excision Repair (BER) : Cells utilize BER pathways to correct oxidative lesions, including 8-oxoA. This process involves recognition by specific DNA glycosylases that excise the damaged base.
- Translesion Synthesis (TLS) : Specialized DNA polymerases can bypass 8-oxoA lesions during replication, albeit with a higher error rate.
Influence on Gene Expression
Research indicates that 8-oxoA may also play a role in regulating gene expression via epigenetic mechanisms. Its incorporation into RNA can affect translational fidelity and RNA stability, potentially influencing protein synthesis .
Case Studies and Research Findings
Table 1: Summary of Key Studies on this compound
Clinical Relevance
The accumulation of this compound has been linked to various diseases associated with oxidative stress:
- Cancer : Elevated levels of 8-oxoA have been observed in tumor tissues, suggesting a correlation with increased mutation rates.
- Neurodegenerative Diseases : Studies have indicated that oxidative modifications, including 8-oxoA, may contribute to neuronal damage and disease progression in conditions like Alzheimer's .
Q & A
Q. What strategies optimize the formulation of research questions for this compound studies?
- Methodological Answer : Align questions with specific aims (e.g., “How does this compound modulate ROS-induced apoptosis in E. coli?”). Avoid broad queries; instead, define variables (e.g., concentration, exposure time) and measurable outcomes (e.g., caspase-3 activation). Pilot studies refine hypotheses and ensure feasibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
